Diethyl 2,2'-(azanediylbis(thiazole-2,4-diyl))diacetate
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Overview
Description
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
The synthesis of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate typically involves the reaction of thiazole derivatives with diethyl acetamidomalonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate can be compared with other thiazole derivatives, such as:
Diethyl 2,2’-(1,4-phenylenebis(azanediyl))diacetate: This compound features a phenylene bridge instead of a thiazole ring, leading to different chemical and biological properties.
Diethyl 2,2’-(1,1’-biphenyl-4,4’-diylbis(azanediyl))diacetate:
The uniqueness of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate lies in its thiazole ring, which imparts specific biological activities and chemical reactivity that are not present in other similar compounds .
Properties
Molecular Formula |
C14H17N3O4S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(2-ethoxy-2-oxoethyl)-1,3-thiazol-4-yl]amino]-1,3-thiazol-2-yl]acetate |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-20-13(18)5-11-16-9(7-22-11)15-10-8-23-12(17-10)6-14(19)21-4-2/h7-8,15H,3-6H2,1-2H3 |
InChI Key |
QZGPBDADCLTLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)NC2=CSC(=N2)CC(=O)OCC |
Origin of Product |
United States |
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